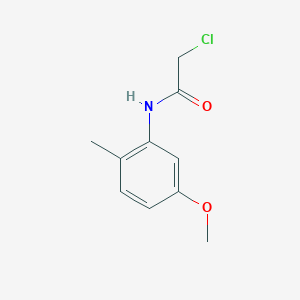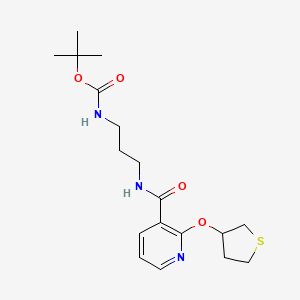
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate is a complex organic compound that features a tert-butyl group, a nicotinamido moiety, and a tetrahydrothiophenyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate typically involves multiple steps:
Formation of the Nicotinamido Intermediate: This step involves the reaction of nicotinic acid with an appropriate amine to form the nicotinamido group.
Introduction of the Tetrahydrothiophenyl Ether: The tetrahydrothiophen-3-yl group is introduced via an etherification reaction, where the hydroxyl group of the nicotinamido intermediate reacts with tetrahydrothiophenol.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophenyl ether moiety.
Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to an amine.
Substitution: The propyl chain and the tert-butyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amine derivatives of the nicotinamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its nicotinamido moiety, which is structurally similar to nicotinamide adenine dinucleotide (NAD).
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests possible applications in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, particularly in the field of polymers and coatings, where its unique chemical properties can be advantageous.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate involves its interaction with specific molecular targets. The nicotinamido moiety can mimic NAD, allowing the compound to bind to enzymes that utilize NAD as a cofactor. This binding can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate: Similar structure but with an ethyl chain instead of a propyl chain.
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butyl)carbamate: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
The uniqueness of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-10-5-9-19-15(22)14-6-4-8-20-16(14)24-13-7-11-26-12-13/h4,6,8,13H,5,7,9-12H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRFTYGGCRCQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
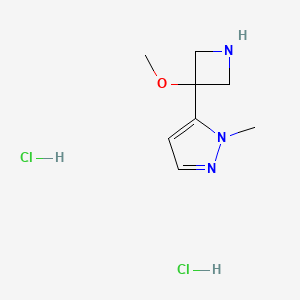
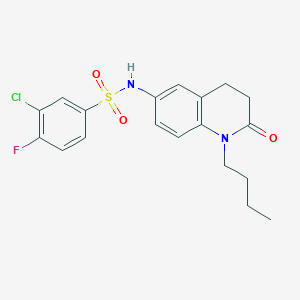
![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)
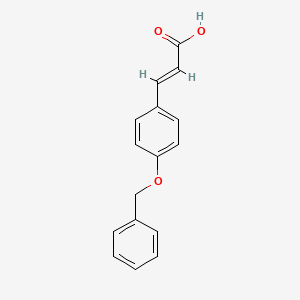
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471741.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)
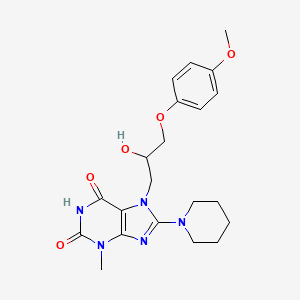
![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)
![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)

